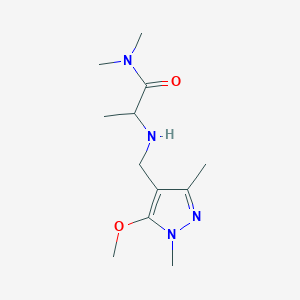
2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methoxy and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide typically involves multiple steps. One common method includes the acylation of 1,3-dimethyl-5-pyrazolone with appropriate reagents to introduce the methoxy and dimethyl groups. The reaction conditions often involve the use of solvents such as carbon tetrachloride and catalysts like 2,2’-azo-bis-isobutyronitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and dimethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The exact mechanism of action for 2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl compounds: These compounds share a similar pyrazole ring structure but differ in their substituents.
2-Fluorophenyl methanone derivatives: These compounds have similar functional groups but differ in their overall structure.
Uniqueness
2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide is unique due to its specific combination of methoxy, dimethyl, and pyrazole groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H22N4O2 |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
2-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C12H22N4O2/c1-8-10(12(18-6)16(5)14-8)7-13-9(2)11(17)15(3)4/h9,13H,7H2,1-6H3 |
InChIキー |
FNNKGVZKLUHFBV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1CNC(C)C(=O)N(C)C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



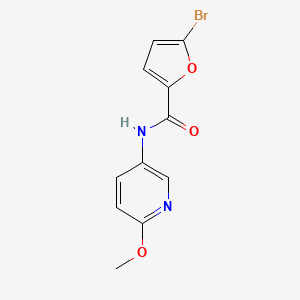
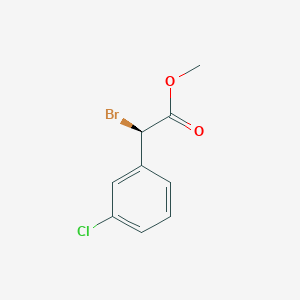
![2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14906385.png)




![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)
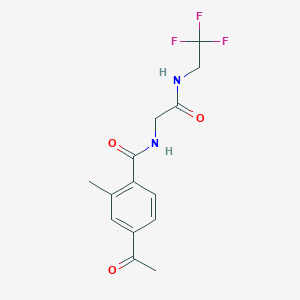
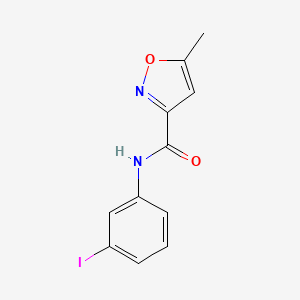
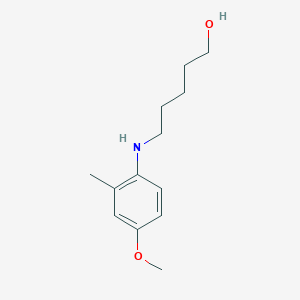
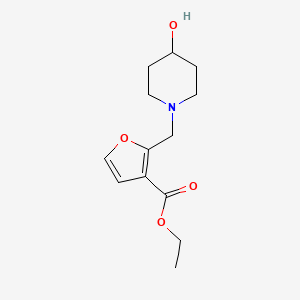
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
